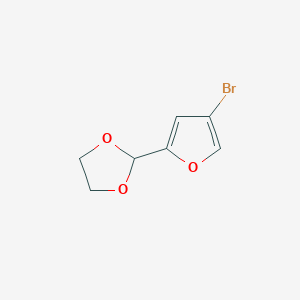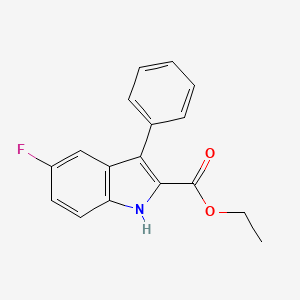
(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine
概要
説明
(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine is a synthetic nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that confer unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Vinylation: The 5-position of the uracil ring is vinylated using a suitable vinylating agent under basic conditions.
Esterification: The vinyl group is then esterified with methanol in the presence of an acid catalyst to form the carbomethoxyvinyl group.
Industrial Production Methods
Industrial production of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Utilizing large reactors to handle the initial vinylation and esterification steps.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical-grade standards through rigorous testing.
化学反応の分析
Types of Reactions
(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbomethoxyvinyl group to other functional groups.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the vinyl group.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Compounds with modified functional groups.
Substituted Analogs: New nucleoside analogs with different biological properties.
科学的研究の応用
(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA.
Molecular Biology: Used as a tool to study DNA synthesis and repair mechanisms.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating viral infections and certain cancers.
Biochemical Assays: Utilized in assays to study enzyme activities and nucleic acid interactions.
作用機序
The mechanism of action of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine involves its incorporation into DNA. Once incorporated, it can:
Inhibit DNA Polymerase: By acting as a chain terminator, it prevents the elongation of the DNA strand.
Induce Mutations: The modified nucleoside can cause mutations in the viral genome, leading to non-functional viral particles.
Disrupt DNA Repair: It can interfere with DNA repair mechanisms, making it useful in studying these pathways.
類似化合物との比較
Similar Compounds
5-iodo-2’-deoxyuridine: Another nucleoside analog with antiviral properties.
5-ethyl-2’-deoxyuridine: Used in similar research applications but with different efficacy and toxicity profiles.
2’-deoxy-5-fluorouridine: A well-known chemotherapeutic agent.
Uniqueness
(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine is unique due to its specific modifications, which confer distinct biological activities. Its ability to incorporate into DNA and disrupt viral replication makes it a valuable tool in antiviral research and potential therapeutic applications.
特性
IUPAC Name |
methyl (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-21-11(18)3-2-7-5-15(13(20)14-12(7)19)10-4-8(17)9(6-16)22-10/h2-3,5,8-10,16-17H,4,6H2,1H3,(H,14,19,20)/b3-2+/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTRMSPWWLPPAY-YJCWOPNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3181400.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate](/img/structure/B3181442.png)






![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3181495.png)


